molecular formula C13H17NO2 B14380082 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one CAS No. 88235-14-7

1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one

Cat. No.: B14380082
CAS No.: 88235-14-7
M. Wt: 219.28 g/mol
InChI Key: SMTBHNCRVVLMRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one typically involves the condensation of 2-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The primary mechanism of action of 1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one involves its interaction with replication protein A (RPA). By binding to the N-terminal domain of RPA70, the compound inhibits critical protein interactions necessary for DNA replication and repair. This inhibition leads to increased DNA replication stress, particularly in cancer cells, which rely heavily on these processes for rapid growth and proliferation . The compound also affects the AMPK/mTOR pathway, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

1-(2-Hydroxyanilino)-5-methylhex-1-en-3-one can be compared to other small molecule inhibitors of replication protein A, such as:

Uniqueness

What sets this compound apart is its high specificity and potency in inhibiting RPA interactions, making it a particularly effective tool in cancer research and therapy .

Properties

CAS No.

88235-14-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(2-hydroxyanilino)-5-methylhex-1-en-3-one

InChI

InChI=1S/C13H17NO2/c1-10(2)9-11(15)7-8-14-12-5-3-4-6-13(12)16/h3-8,10,14,16H,9H2,1-2H3

InChI Key

SMTBHNCRVVLMRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=CNC1=CC=CC=C1O

Origin of Product

United States

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